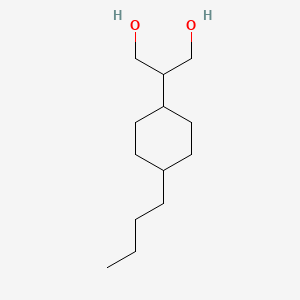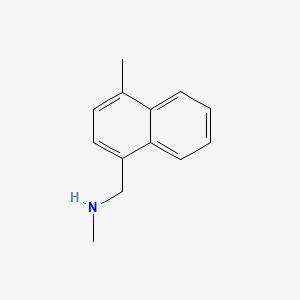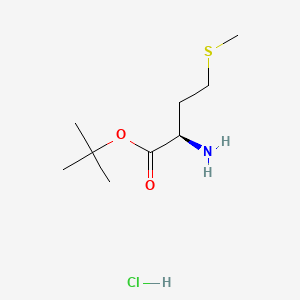
4-(3-叠氮丙基)环己烷-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(3-Azidopropyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C9H13N3O2 . It is a derivative of cyclohexane-1,3-dione, which is an important precursor in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of “4-(3-Azidopropyl)cyclohexane-1,3-dione” includes a six-membered ring (cyclohexane), two ketone groups (aliphatic), and one positively charged nitrogen atom . The molecule contains a total of 27 bonds, including 14 non-hydrogen bonds, 4 multiple bonds, 4 rotatable bonds, and 4 double bonds .Physical And Chemical Properties Analysis
The molecular weight of “4-(3-Azidopropyl)cyclohexane-1,3-dione” is 195.22 g/mol . It has a topological polar surface area of 48.5 Ų and a complexity of 282 . The molecule has 4 hydrogen bond acceptors and no hydrogen bond donors .科学研究应用
Detection of Sulfenic Acid in Proteins
This compound is a cell-permeable chemical probe used to detect cysteine oxidation in proteins . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .
Analysis of Protein Function
Modification of protein function through the reversible oxidation of cysteine is emerging as a biologically relevant signal transduction mechanism . Sulfenic acid is the initial oxidation product of cysteine by relatively mild oxidizing agents such as hydrogen peroxide .
Identification of Sulfenic Acid-Modified Proteins
The azido group of this compound provides a method for selective conjugation to phosphine- or alkynyl- derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .
Inhibition of Tumor Cell Growth
4-(3-Azidopropyl)cyclohexane-1,3-dione has been shown to inhibit the growth of tumor cells . It blocks the activation of a protein called growth factor β (GFβ), which is essential for cellular proliferation .
Regulation of Gene Expression
In vivo labelling with this compound shows that Cys420 also forms a sulfenic acid modification in vivo when cells are exposed to oxygen . Moreover, a Cys420 to Ala mutation leads to a 60-fold reduction of DNA binding activity while a Cys to Ser substitution at position 420 that mimics a cysteine sulfenic acid results in a 4-fold increase in DNA binding activity .
Study of Redox Active Cysteine
This compound has been used to show that cells contain numerous proteins that can form stable sulfenic acid oxidized cysteines . This provides valuable insights into the identities of proteins with redox active cysteine, as well as the effects of these modifications .
作用机制
Target of Action
The primary target of 4-(3-Azidopropyl)cyclohexane-1,3-dione is sulfenic acid-modified proteins . These proteins play a crucial role in the detection of cysteine oxidation . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .
Mode of Action
4-(3-Azidopropyl)cyclohexane-1,3-dione is a cell-permeable chemical probe that reacts specifically with sulfenic acid-modified proteins . The azido group of this compound provides a method for selective conjugation to phosphine- or alkynyl-derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .
Biochemical Pathways
The compound affects the biochemical pathways involving redox-sensitive cysteine residues in proteins . These residues may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state . Sulfenic acid is the initial oxidation product of cysteine by relatively mild oxidizing agents such as hydrogen peroxide .
Pharmacokinetics
It is known to be a cell-permeable compound , which suggests it can cross cell membranes and reach its target sites within cells.
Result of Action
The use of 4-(3-Azidopropyl)cyclohexane-1,3-dione in cells leads to the identification of sulfenic acid-modified proteins having a diverse range of functions . This suggests that the compound’s action results in the detection and labeling of these proteins, providing valuable information about their roles and functions.
Action Environment
The action of 4-(3-Azidopropyl)cyclohexane-1,3-dione is influenced by the presence of oxygen. In vivo labeling with this compound shows that certain cysteine residues form a sulfenic acid modification when cells are exposed to oxygen .
未来方向
Cyclohexane-1,3-dione derivatives, such as “4-(3-Azidopropyl)cyclohexane-1,3-dione”, are considered as future therapeutic agents for various diseases, including cancer . More research is needed to discover new compounds with structural properties suitable for safe drug use that are less toxic and more effective against the growth of cancer cell lines .
属性
IUPAC Name |
4-(3-azidopropyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-12-11-5-1-2-7-3-4-8(13)6-9(7)14/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYUHTIXSZXDBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1CCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

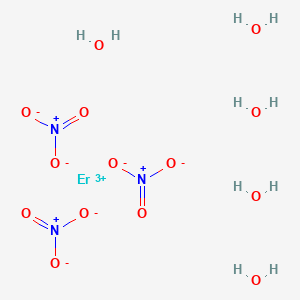

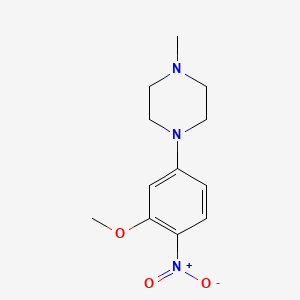
![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)
